molecular formula C16H16N2O4 B5871270 N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide

N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide

Cat. No.: B5871270
M. Wt: 300.31 g/mol
InChI Key: QGKRTRUEIUEKNI-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide is a benzamide derivative characterized by a 2,6-dimethylphenyl group attached to the amide nitrogen and a benzamide backbone substituted with a methoxy group at the 4-position and a nitro group at the 3-position.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-10-5-4-6-11(2)15(10)17-16(19)12-7-8-14(22-3)13(9-12)18(20)21/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKRTRUEIUEKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 4-methoxybenzamide to introduce the nitro group at the 3-position. This is followed by the acylation of the resulting intermediate with 2,6-dimethylaniline under appropriate conditions to form the final product. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-(2,6-dimethylphenyl)-4-methoxy-3-aminobenzamide.

Scientific Research Applications

N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the N-(2,6-dimethylphenyl) Class

Several compounds sharing the N-(2,6-dimethylphenyl) moiety are listed in the Pesticide Chemicals Glossary (2001), primarily as fungicides. These analogs differ in their acyl side chains and additional functional groups, which correlate with their specific applications and modes of action. Key examples include:

Table 1: Structural and Functional Comparison of N-(2,6-dimethylphenyl) Derivatives
Compound Name Acyl/Functional Group Primary Use Reference
N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide 4-methoxy-3-nitrobenzamide Not specified -
Metalaxyl Methoxyacetyl-DL-alanine Fungicide
Metalaxyl-M Methoxyacetyl-D-alanine Fungicide
Benalaxyl Phenylacetyl-DL-alanine Fungicide
Furalaxyl 2-Furanylcarbonyl-DL-alanine Fungicide

Key Structural Differences and Implications

Backbone Variation :

  • The target compound features a benzamide backbone with nitro and methoxy substituents, whereas analogs like metalaxyl and benalaxyl incorporate alanine derivatives acylated with functionalized groups (e.g., methoxyacetyl, phenylacetyl). This difference likely alters their bioavailability and target binding.

Methoxy Group: The 4-methoxy group could improve lipid solubility relative to the polar alanine-based side chains in analogs, influencing membrane penetration and persistence in biological systems.

Stereochemical Considerations :

  • Metalaxyl-M (the D-enantiomer of metalaxyl) demonstrates higher fungicidal activity than its racemic counterpart, highlighting the role of stereochemistry in efficacy . The target compound lacks chiral centers, suggesting a different mechanism of action.

Use and Activity Trends

  • Fungicidal Activity : All analogs in Table 1 (except the target compound) are documented as fungicides, targeting oomycete pathogens (e.g., Phytophthora spp.). Their alanine-derived structures are critical for inhibiting RNA polymerase in fungi .
  • However, without explicit data, this remains speculative.

Q & A

Q. Optimization Considerations :

  • Molar Ratios : Excess amine (e.g., 4 equivalents of diethylamine) improves coupling efficiency, as demonstrated in analogous syntheses .
  • Catalysts : Acidic conditions (e.g., H2SO4) enhance protonation of the amine, facilitating nucleophilic attack.
  • Temperature : Controlled heating (60–80°C) balances reaction rate and side-product formation.
VariableOptimal RangeImpact on Yield
Amine Equivalents3–4 eq.Maximizes coupling efficiency
Reaction Time6–12 hrsPrevents over-decomposition
Temperature70°CBalances kinetics and stability

What analytical methods are recommended to verify the purity and structural integrity of this compound?

Q. Basic

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., methoxy at C4, nitro at C3) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection (λ = 254 nm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C16H16N2O4) .

Q. Advanced :

  • X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths and angles. SHELXS/D aids in phase determination for challenging datasets .

How can researchers resolve contradictions in biological activity data across structurally similar nitrobenzamides?

Q. Advanced

  • Comparative SAR Studies : Systematically vary substituents (e.g., methoxy vs. ethoxy) and evaluate bioactivity (e.g., IC50 in anti-inflammatory assays). For example, replacing 4-methoxy with 4-ethoxy alters lipophilicity and target binding .
  • Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potentials to predict interaction sites. Molecular docking (e.g., AutoDock Vina) identifies binding affinities to proteins like COX-2 .
  • Meta-Analysis : Cross-reference PubChem bioassay data (e.g., AID 1259401) to contextualize discrepancies .

What crystallographic strategies are effective for determining the crystal structure of this compound?

Q. Advanced

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • Structure Solution : SHELXD identifies heavy atoms via dual-space methods, while SHELXL refines anisotropic displacement parameters .
  • Twinning Analysis : For twinned crystals, refine using HKLF 5 format in SHELXL and validate with Rint < 0.05 .

How can the compound’s potential as a biochemical probe be evaluated in neuroprotective studies?

Q. Advanced

In Vitro Models : Treat neuronal cell lines (e.g., SH-SY5Y) under oxidative stress (H2O2), measuring viability via MTT assays.

Mechanistic Studies :

  • Western Blotting : Quantify apoptosis markers (e.g., BAX/Bcl-2 ratio).
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to assess reactive oxygen species suppression.

In Vivo Validation : Administer in zebrafish models with induced neurodegeneration, monitoring behavior and histopathology .

What computational approaches predict the compound’s reactivity in further derivatization?

Q. Advanced

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies (Gaussian 16) to identify sites for electrophilic/nucleophilic attack. For example, the nitro group’s LUMO suggests susceptibility to reduction .
  • Reactivity Descriptors : Global electrophilicity index (ω) and Fukui functions map electron-deficient regions .

How can conflicting NMR spectral data be reconciled for this compound?

Q. Advanced

  • Dynamic Effects : Variable-temperature NMR resolves signal splitting due to rotameric equilibria (e.g., amide bond rotation).
  • Solvent Polarity : Compare DMSO-d6 vs. CDCl3 spectra; hydrogen bonding in DMSO-d6 deshields aromatic protons .
  • 2D NMR : HSQC and HMBC correlations assign ambiguous peaks (e.g., distinguishing methoxy and nitro-substituted aromatic protons) .

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